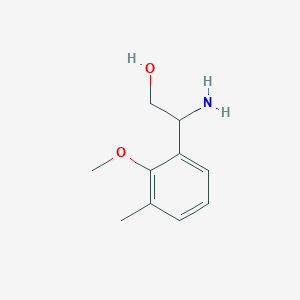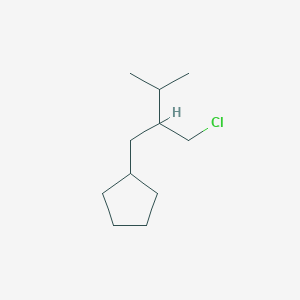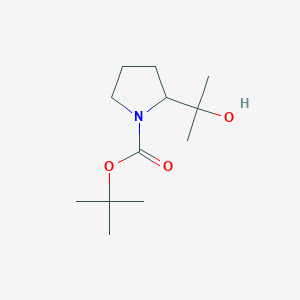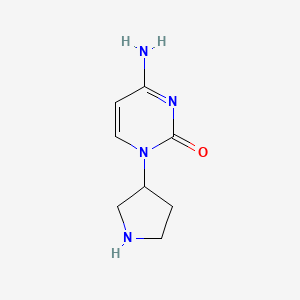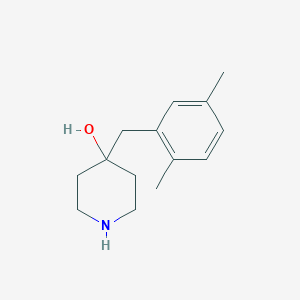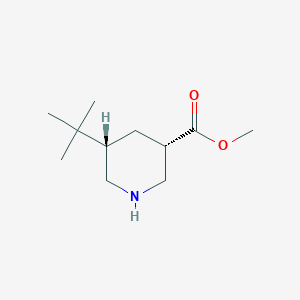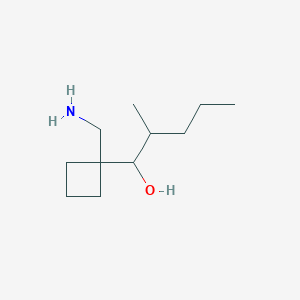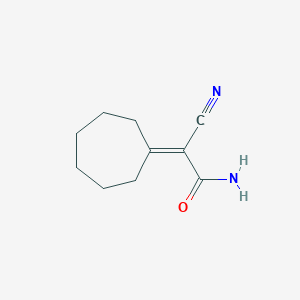
2-Cyano-2-cycloheptylideneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-cycloheptylideneacetamide is an organic compound with the molecular formula C10H15NO It is a derivative of cyanoacetamide and features a cycloheptylidene group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cycloheptylideneacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of cycloheptanone with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-cycloheptylideneacetamide can undergo various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as aldehydes or ketones and catalysts like piperidine or acetic acid.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.
Substitution Reactions: Formation of substituted cyanoacetamides.
Reduction Reactions: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Cyano-2-cycloheptylideneacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Cyano-2-cycloheptylideneacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-2-cyclopentylideneacetamide: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
2-Cyano-N-(2-chlorobenzylidene)acetohydrazide: Contains a benzylidene group and is used in similar applications.
2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide: Another benzylidene derivative with potential biological activities
Uniqueness
2-Cyano-2-cycloheptylideneacetamide is unique due to its cycloheptylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-cyano-2-cycloheptylideneacetamide |
InChI |
InChI=1S/C10H14N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13) |
Clé InChI |
ZHBKHLRTRHDKSN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=C(C#N)C(=O)N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
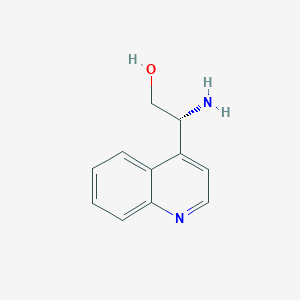
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)
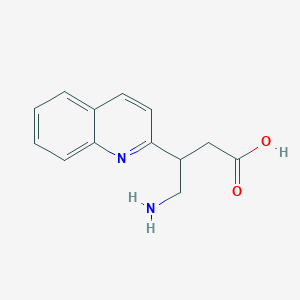

![1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)

